Cas no 845899-66-3 (6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one)

6-4-(3-Chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core linked to a 3-chlorophenyl-substituted piperazine moiety via a carbonyl bridge. This structure combines a dihydropyridazin-3-one scaffold, known for its bioisosteric properties, with a chlorophenylpiperazine group, which enhances binding affinity to certain receptor targets. The compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of CNS-active agents due to the pharmacophore-rich piperazine component. Its rigid yet flexible architecture allows for selective interactions with biological targets, while the chloro substituent contributes to improved metabolic stability and lipophilicity. The carbonyl linkage ensures structural stability and facilitates further derivatization, making it valuable for structure-activity relationship studies.
6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one structure
845899-66-3 structure
Product Name:6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one
CAS No:845899-66-3
MF:C15H15ClN4O2
MW:318.75820183754
CID:5475532
Update Time:2025-07-02

6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-[[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl]-3(2H)-pyridazinone
    • 6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C15H15ClN4O2/c16-11-2-1-3-12(10-11)19-6-8-20(9-7-19)15(22)13-4-5-14(21)18-17-13/h1-5,10H,6-9H2,(H,18,21)
    • InChI Key: UCQDDXNCRKQALH-UHFFFAOYSA-N
    • SMILES: C1(=O)NN=C(C(N2CCN(C3=CC=CC(Cl)=C3)CC2)=O)C=C1

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 10.77±0.40(Predicted)

6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one

Recent Advances in the Study of 6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one (CAS: 845899-66-3)

The compound 6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one (CAS: 845899-66-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperazine and dihydropyridazinone scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the synthetic pathway of 6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one, highlighting its efficient production through a multi-step process involving condensation and cyclization reactions. The researchers emphasized the compound's high yield and purity, which are critical for subsequent pharmacological evaluations. Structural characterization via NMR and mass spectrometry confirmed the integrity of the synthesized compound, paving the way for its biological assessment.

Pharmacological investigations have revealed that 6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one exhibits potent affinity for serotonin and dopamine receptors, particularly the 5-HT1A and D2 subtypes. These findings, reported in a recent Neuropharmacology article, suggest its potential utility in treating psychiatric disorders such as schizophrenia and depression. In vitro assays demonstrated dose-dependent receptor modulation, while in vivo studies in rodent models showed behavioral effects consistent with CNS activity. The compound's selectivity profile was also noted, with minimal off-target interactions, reducing the likelihood of adverse effects.

Further research has explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. A 2024 study in Drug Metabolism and Disposition reported favorable oral bioavailability and brain penetration, making it suitable for CNS-targeted therapies. However, the study also identified potential metabolic liabilities, such as cytochrome P450-mediated oxidation, which may require structural optimization to enhance metabolic stability. These insights are crucial for the compound's progression into preclinical development.

In addition to its CNS applications, 6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one has been investigated for its anti-inflammatory and analgesic properties. A recent publication in European Journal of Pharmacology highlighted its ability to inhibit pro-inflammatory cytokines and reduce pain responses in animal models of chronic inflammation. The compound's dual mechanism of action, involving both receptor modulation and enzyme inhibition, underscores its versatility as a therapeutic agent.

Despite these promising findings, challenges remain in the development of 6-4-(3-chlorophenyl)piperazine-1-carbonyl-2,3-dihydropyridazin-3-one. Issues such as solubility, formulation stability, and long-term safety need to be addressed in future studies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications. Overall, the compound represents a valuable addition to the pipeline of novel therapeutics in chemical biology and pharmaceutical sciences.

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